4-(Perfluoroethoxy)piperidine hydrochloride
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Overview
Description
4-(Perfluoroethoxy)piperidine hydrochloride is a fluorinated piperidine derivative. Fluorinated compounds are known for their unique properties, such as increased metabolic stability and modified physicochemical properties. The incorporation of fluorine atoms into molecules is a common strategy in drug design to improve pharmacokinetic and pharmacodynamic profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a perfluoroethoxy group is introduced to a piperidine derivative under basic conditions .
Industrial Production Methods
Industrial production of 4-(Perfluoroethoxy)piperidine hydrochloride may involve continuous flow reactions to ensure high yield and purity. The use of microwave irradiation and efficient chlorination methods can also be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(Perfluoroethoxy)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted piperidine derivatives .
Scientific Research Applications
4-(Perfluoroethoxy)piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug design and development due to its unique pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Perfluoroethoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence its binding affinity and selectivity towards certain enzymes or receptors. The compound may also affect various biochemical pathways by modulating the activity of its molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-Fluoropiperidine: Another fluorinated piperidine derivative with similar properties.
4-(Trifluoromethyl)piperidine: Contains a trifluoromethyl group instead of a perfluoroethoxy group.
4-(Perfluorobutyl)piperidine: Has a longer perfluoroalkyl chain compared to 4-(Perfluoroethoxy)piperidine hydrochloride.
Uniqueness
This compound is unique due to its specific perfluoroethoxy group, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring high metabolic stability and specific binding characteristics .
Properties
Molecular Formula |
C7H11ClF5NO |
---|---|
Molecular Weight |
255.61 g/mol |
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethoxy)piperidine;hydrochloride |
InChI |
InChI=1S/C7H10F5NO.ClH/c8-6(9,10)7(11,12)14-5-1-3-13-4-2-5;/h5,13H,1-4H2;1H |
InChI Key |
YAUQIFLJPWYBJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC(C(F)(F)F)(F)F.Cl |
Origin of Product |
United States |
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